1,7-dimethyl-9H-carbazole 1,7-dimethyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 78787-78-7
VCID: VC7867399
InChI: InChI=1S/C14H13N/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8,15H,1-2H3
SMILES: CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol

1,7-dimethyl-9H-carbazole

CAS No.: 78787-78-7

Cat. No.: VC7867399

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

1,7-dimethyl-9H-carbazole - 78787-78-7

CAS No. 78787-78-7
Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
IUPAC Name 1,7-dimethyl-9H-carbazole
Standard InChI InChI=1S/C14H13N/c1-9-6-7-11-12-5-3-4-10(2)14(12)15-13(11)8-9/h3-8,15H,1-2H3
Standard InChI Key JDYXUXQFJAPJGX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C
Canonical SMILES CC1=CC2=C(C=C1)C3=CC=CC(=C3N2)C

Chemical Structure and Physical Properties

Molecular Architecture

The carbazole core consists of a planar arrangement of three fused rings: two benzene rings (C1–C6 and C7–C12) and a five-membered nitrogen-containing ring (C12–N1–C1). X-ray crystallography reveals bond lengths and angles consistent with aromaticity, including C–C bonds averaging 1.39–1.44 Å and C–N bonds of 1.38 Å . The methyl groups at positions 1 and 7 introduce slight distortions to the otherwise planar structure, as evidenced by torsional angles of 2.5°–4.8° in related dimethylcarbazole derivatives .

Physicochemical Characteristics

Key physical properties of 1,7-dimethyl-9H-carbazole include:

PropertyValue
Molecular weight195.26 g/mol
Density1.158 g/cm³
Boiling point383°C at 760 mmHg
Flash point170.8°C
Partition coefficient (LogP)3.94
Polar surface area15.79 Ų

These properties suggest high lipophilicity and blood-brain barrier permeability, factors relevant to pharmacological applications .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 1,7-dimethyl-9H-carbazole typically involves regioselective functionalization of carbazole precursors. A patented method (WO2016163682A1) outlines a three-step process :

  • Acetylation/Oxidation:

    • 2-Bromo-4-methylaniline is treated with acetyl chloride in dichloromethane and triethylamine to form an acetylated intermediate.

    • Yield: >80% after purification .

  • Ullmann Coupling:

    • The intermediate undergoes copper-catalyzed coupling to generate a biphenyl derivative.

    • Conditions: 110–120°C, 12–18 hours .

  • Cyclization:

    • Phosphoric acid-mediated cyclization yields the final product.

    • Key Advantage: Regioselectivity ensures minimal byproducts .

Industrial Production

Scalable synthesis employs magnetically recoverable palladium nanocatalysts supported on biochar, achieving yields exceeding 90% in one-pot reactions . This green chemistry approach reduces waste and energy consumption compared to traditional methods.

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich carbazole ring undergoes electrophilic substitution preferentially at the 3- and 6-positions. Common reactions include:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups (yield: 70–75%) .

  • Sulfonation: Oleum (20% SO₃) produces sulfonic acid derivatives .

Oxidation and Reduction

  • Oxidation: KMnO₄ in acidic media oxidizes the pyrrole nitrogen to form carbazole-1,7-dione .

  • Reduction: LiAlH₄ reduces nitro derivatives to amines, enabling further functionalization .

MicroorganismMIC (µg/mL)Reference Compound
Escherichia coli25–50Ciprofloxacin (5)
Candida albicans50–100Fluconazole (10)

Derivatives with methoxy or chloro substituents show enhanced potency, suggesting that methylation could modulate bioavailability .

Anticancer Mechanisms

Carbazoles intercalate DNA and inhibit topoisomerases I/II, disrupting replication in cancer cells. Computational studies predict that 1,7-dimethyl substitution enhances binding affinity to DNA minor grooves (ΔG = −8.2 kcal/mol) .

Industrial and Technological Applications

Optoelectronics

The compound’s high hole-transport mobility (µh = 10⁻³ cm²/V·s) makes it suitable for organic light-emitting diodes (OLEDs). Patented derivatives achieve luminous efficiencies of 15 cd/A in blue-emitting devices .

Polymer Chemistry

Incorporation into polycarbazole matrices improves thermal stability (T₆₀₀ = 420°C vs. 380°C for unmodified polymers), enabling high-temperature applications .

Comparison with Related Carbazole Derivatives

CompoundSubstituentsLogPApplication
1,7-Dimethyl-9H-carbazole1-CH₃, 7-CH₃3.94OLEDs, antimicrobials
3,6-Dimethyl-9H-carbazole3-CH₃, 6-CH₃3.78Photovoltaics
9H-CarbazoleNone2.91Corrosion inhibitors

The 1,7-substitution pattern confers superior optoelectronic properties due to reduced steric hindrance compared to 3,6-isomers .

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